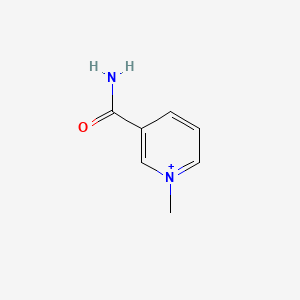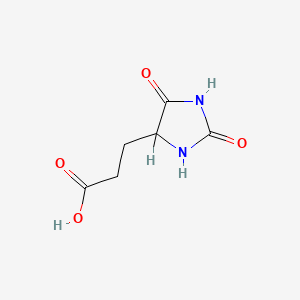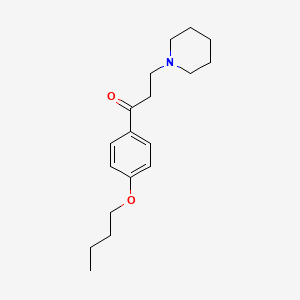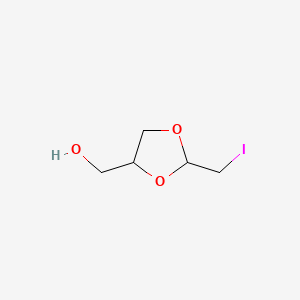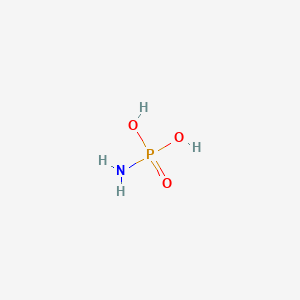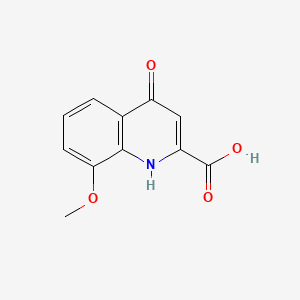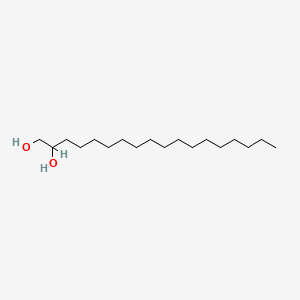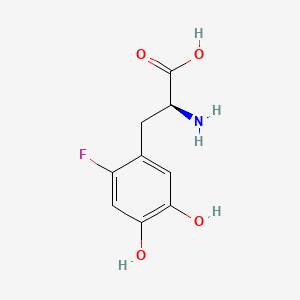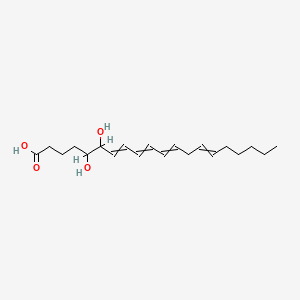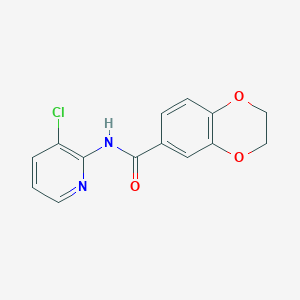
N-(3-chloro-2-pyridinyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-pyridinyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide is a benzodioxine.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Researchers have explored various synthetic routes and chemical reactions involving compounds structurally related to N-(3-chloro-2-pyridinyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide. For instance, Bozzo et al. (2003) described the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, highlighting the reaction of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines under basic conditions (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Antimicrobial and Antifungal Applications
- Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, demonstrating their antimicrobial activity against various strains, including Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Potential in Pharmaceutical Research
- In pharmaceutical research, compounds with a similar structure have been evaluated for their therapeutic potential. For example, Norman et al. (1996) investigated heterocyclic analogues of 1192U90 for their potential as antipsychotic agents. These studies included pyridine-, thiophene-, benzothiophene-, quinoline-, and other heterocyclic carboxamides (Norman, Navas, Thompson, & Rigdon, 1996).
Enzymatic Activity and Chiral Synthesis
- Research by Mishra et al. (2016) on Alcaligenes faecalis subsp. parafaecalis highlighted the use of indole-3-acetamide hydrolase for the efficient production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable chiral synthon for the enantiospecific synthesis of therapeutic agents (Mishra, Kaur, Sharma, & Jolly, 2016).
Antibacterial and Antifungal Agents Synthesis
- Abbasi et al. (2020) synthesized 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides with promising antibacterial and antifungal potential (Abbasi, Irshad, Aziz-Ur-Rehman, Siddiqui, Nazir, Ali Shah, & Shahid, 2020).
Propriétés
Formule moléculaire |
C14H11ClN2O3 |
|---|---|
Poids moléculaire |
290.7 g/mol |
Nom IUPAC |
N-(3-chloropyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-2-1-5-16-13(10)17-14(18)9-3-4-11-12(8-9)20-7-6-19-11/h1-5,8H,6-7H2,(H,16,17,18) |
Clé InChI |
XLPCOGBRASIGAR-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=CC=N3)Cl |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=CC=N3)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1211870.png)
